REACTION_CXSMILES
|
[CH3:1][S-:2].[Na+].CN(C)C=O.[F:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1F)[C:13]#[N:14]>O>[F:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[S:2][CH3:1])[C:13]#[N:14] |f:0.1|
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Name
|
|
Quantity
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3.88 g
|
Type
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reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C#N)C=CC1F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was further stirred for 20 minutes at the same temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid precipitated
|
Type
|
FILTRATION
|
Details
|
therefrom was collected by filtration
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Type
|
WASH
|
Details
|
washed with water
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |